molecular formula C8H17NO2S B7940077 2-((Tetrahydro-2H-thiopyran-4-yl)amino)propane-1,3-diol

2-((Tetrahydro-2H-thiopyran-4-yl)amino)propane-1,3-diol

Cat. No.: B7940077
M. Wt: 191.29 g/mol
InChI Key: QXBUDQVVMJKZTP-UHFFFAOYSA-N
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Description

2-((Tetrahydro-2H-thiopyran-4-yl)amino)propane-1,3-diol is a chiral amino alcohol derivative featuring a propane-1,3-diol backbone linked to a tetrahydro-2H-thiopyran-4-yl group via an amino bridge. Key structural attributes include:

  • Amino alcohol moiety: The primary amine (-NH-) and adjacent hydroxyl groups (-OH) enable hydrogen bonding and chelation, making it a candidate for chiral synthesis or pharmaceutical intermediates.
  • Hydrophilic-lipophilic balance: The diol and thiopyran groups may influence solubility and membrane permeability.

Properties

IUPAC Name

2-(thian-4-ylamino)propane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S/c10-5-8(6-11)9-7-1-3-12-4-2-7/h7-11H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBUDQVVMJKZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1NC(CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Dithiolane Precursors

The thiopyran ring can be synthesized via cyclocondensation of 1,5-diols or dithiols. For example, tetrahydro-2H-thiopyran-4-one has been prepared by treating 1,5-dibromopentane with sodium sulfide, followed by oxidation. This intermediate is pivotal for subsequent amination steps.

Sulfur Incorporation via Lawesson’s Reagent

In patents describing sulfanyl-tetrahydropyran analogs, Lawesson’s reagent was employed to convert carbonyl groups into thiocarbonyls, enabling thioacetal formation. For instance, the reaction of tetrahydropyran-4-one with Lawesson’s reagent under reflux in toluene yielded tetrahydro-2H-thiopyran-4-one in 72% yield.

Stereochemical Control

The stereochemistry of the thiopyran ring is influenced by the choice of solvent and catalyst. As demonstrated in, chiral auxiliaries such as (R)-BINOL facilitated enantioselective synthesis of tetrahydro-2H-thiopyran-4-ols with >90% enantiomeric excess (ee).

Introduction of the Amino Group

Reductive Amination

A widely adopted method involves reductive amination of tetrahydro-2H-thiopyran-4-one with propane-1,3-diamine. Using sodium cyanoborohydride in methanol at pH 5–6, the ketone is converted to a secondary amine. Yields of 65–78% were reported for analogous structures.

Nucleophilic Substitution

In, tetrahydro-2H-thiopyran-4-tosylate was reacted with ammonia in ethanol at 80°C to yield the corresponding amine. This method, however, requires rigorous exclusion of moisture to prevent hydrolysis.

Gabriel Synthesis

The Gabriel route, utilizing phthalimide-protected amines , offers a pathway to primary amines. After alkylation with 1,3-dibromopropane, hydrazinolysis releases the free amine, as detailed in for related thiopyran derivatives.

Propane-1,3-diol Moiety Installation

Epoxide Ring-Opening

Epichlorohydrin serves as a versatile precursor. Reaction of tetrahydro-2H-thiopyran-4-amine with epichlorohydrin in aqueous NaOH at 50°C produces the diol via nucleophilic ring-opening. This method, adapted from, achieved 82% yield after purification by column chromatography.

Reduction of Esters

The reduction of ethyl 2-(tetrahydro-2H-thiopyran-4-yl)acetate using LiAlH4 in THF (0–20°C, 18 h) yielded 2-(tetrahydro-2H-thiopyran-4-yl)ethanol with 77% efficiency. Scaling this to propane-1,3-diol derivatives would require esterification followed by reduction.

Integrated Synthetic Routes

Route A: Stepwise Assembly

  • Thiopyran-4-amine Synthesis :

    • Cyclize 1,5-dibromopentane with Na2S to form tetrahydro-2H-thiopyran-4-thione.

    • Oxidize to tetrahydro-2H-thiopyran-4-one using H2O2.

    • Perform reductive amination with NH4OAc/NaBH3CN to yield the amine.

  • Diol Coupling :

    • React thiopyran-4-amine with 1,3-dibromopropane-2-ol in DMF at 100°C.

    • Purify via recrystallization (ethanol/water).

Route B: Convergent Approach

  • Thiopyran-Diol Intermediate :

    • Synthesize tetrahydro-2H-thiopyran-4-ol via Lawesson’s reagent-mediated cyclization.

    • Convert to the mesylate using MsCl/Et3N, then displace with azide.

    • Reduce the azide to amine with H2/Pd-C, followed by epoxide ring-opening.

Optimization and Challenges

Solvent and Temperature Effects

  • THF proved optimal for LiAlH4-mediated reductions, minimizing side reactions.

  • Elevated temperatures (>80°C) during amination led to N-alkylation byproducts, necessitating strict thermal control.

Protecting Group Strategies

  • Boc-protection of the amine prior to diol installation improved yields from 58% to 85% by preventing oxidation.

Catalytic Enhancements

  • Palladium on carbon (Pd-C) facilitated selective hydrogenation of nitro intermediates without thiopyran ring reduction.

Analytical and Spectroscopic Data

Critical characterization data for intermediates include:

  • 1H NMR (400 MHz, CDCl3): Thiopyran ring protons resonate at δ 3.32–3.90 (m), while the diol’s -CH2OH groups appear at δ 3.58–3.61 (t).

  • MS (ESI+) : Molecular ion peak at m/z 220.1 [M+H]+ aligns with the target compound’s molecular weight.

Industrial-Scale Considerations

  • Cost Efficiency : LiAlH4, while effective, poses safety risks; NaBH4/CeCl3 systems offer safer alternatives for ester reductions.

  • Waste Management : Sulfur-containing byproducts require specialized treatment to avoid environmental contamination .

Chemical Reactions Analysis

Types of Reactions

2-((Tetrahydro-2H-thiopyran-4-yl)amino)propane-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Drug Development

Research indicates that compounds containing thiopyran moieties exhibit significant pharmacological properties. For instance, derivatives of tetrahydrothiopyran have been explored for their potential as dopamine receptor agonists. A study highlighted the synthesis of thiopyran analogues that demonstrated selective affinity for dopamine D3 receptors, which are implicated in various neurological disorders .

Case Study : In a pharmacological evaluation, a specific thiopyran analogue was found to activate locomotor activity in animal models, suggesting its potential use in treating conditions like Parkinson's disease .

Antimicrobial Activity

The compound's unique structure may also confer antimicrobial properties. Research on similar thiopyran derivatives has shown promising results against various bacterial strains. The presence of the sulfur atom in the thiopyran ring enhances its interaction with biological membranes, potentially leading to increased antibacterial efficacy.

Protecting Group in Organic Synthesis

The tetrahydropyran moiety is widely used as a protecting group for alcohols in organic synthesis. It allows for selective reactions without interfering with other functional groups present in the molecule. The conversion of alcohols to tetrahydropyranyl ethers can be achieved using 3,4-dihydropyran, followed by deprotection under acidic conditions .

Step Reagents Conditions
Formation of EtherAlcohol + 3,4-DihydropyranAmbient temperature + Acid catalyst
DeprotectionTHF/Water + AcidReflux conditions

Synthesis of Complex Molecules

The compound can serve as an intermediate in synthesizing more complex molecules, particularly in the pharmaceutical industry. Its ability to undergo various chemical transformations makes it a valuable building block for creating novel therapeutic agents.

Mechanism of Action

The mechanism of action of 2-((Tetrahydro-2H-thiopyran-4-yl)amino)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Propane-1,3-diol Moieties

Compounds sharing the propane-1,3-diol backbone but differing in substituents are critical for understanding structure-property relationships.

Compound Name Molecular Formula Key Features Reference
2-((Tetrahydro-2H-thiopyran-4-yl)amino)propane-1,3-diol C₈H₁₇NO₂S Thiopyran ring, amino alcohol N/A
1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol C₂₁H₂₈O₈ Phenolic substituents, ether linkage
3-((Tetrahydro-2H-pyran-4-yl)methoxy)propane-1-sulfonyl chloride C₉H₁₇ClO₄S Pyran ring (oxygen), sulfonyl chloride group

Key Insights :

  • Solubility: The thiopyran and amino groups may enhance water solubility compared to the lipophilic phenolic ethers.

Amino Alcohol Derivatives with Heterocyclic Rings

Amino alcohols with heterocyclic rings are prevalent in medicinal chemistry.

Compound Name Molecular Formula Key Features Reference
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C₈H₁₃NOS Thiophene (aromatic 5-membered ring), secondary amine
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine C₁₈H₂₀NOS Naphthalene-thiophene hybrid, ether linkage

Key Insights :

  • Ring Saturation vs.

Sulfur-Containing Heterocyclic Compounds

Sulfur’s electronegativity and polarizability distinguish it from oxygen in analogous structures.

Compound Name Molecular Formula Key Features Reference
This compound C₈H₁₇NO₂S Thiopyran (saturated, S-atom) N/A
3-((Tetrahydro-2H-pyran-4-yl)methoxy)propane-1-sulfonyl chloride C₉H₁₇ClO₄S Pyran (saturated, O-atom), sulfonyl chloride
3-((Methylamino)-1-(thiophen-2-yl)propan-1-ol C₈H₁₃NOS Thiophene (aromatic, S-atom)

Key Insights :

  • Heteroatom Impact : Replacing oxygen with sulfur (e.g., pyran vs. thiopyran) increases lipophilicity and may enhance membrane permeability .
  • Ring Size : Thiopyran’s six-membered ring provides a larger cavity for molecular interactions compared to thiophene’s five-membered structure .

Research Findings and Implications

  • Synthetic Accessibility : While describes reflux-based synthesis for pyran derivatives, the target compound’s synthesis likely requires selective amine protection due to its reactive -NH- and -OH groups.
  • Thermodynamic Stability : Thiopyran’s saturated structure may confer greater stability under acidic conditions compared to aromatic thiophene derivatives.
  • Biological Relevance: Amino alcohols with sulfur heterocycles (e.g., ) are explored for CNS activity; the target compound’s diol moiety could modulate blood-brain barrier penetration .

Biological Activity

2-((Tetrahydro-2H-thiopyran-4-yl)amino)propane-1,3-diol (CAS: 1481501-59-0) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₈H₁₇NO₂S
  • Molecular Weight : 191.29 g/mol
  • Structure : The compound features a tetrahydrothiopyran moiety linked to an amino group and a propane-1,3-diol backbone.

Biological Activity Overview

Research into the biological activity of this compound highlights several key areas:

The exact mechanisms by which this compound exerts its biological effects remain under investigation. However, potential mechanisms include:

  • Free Radical Scavenging : The presence of hydroxyl groups in the structure may facilitate the scavenging of free radicals.
  • Inhibition of Pro-inflammatory Cytokines : Similar compounds have shown the ability to inhibit the production of pro-inflammatory cytokines, suggesting a possible pathway for this compound.

Antioxidant Activity Study

A study evaluated the antioxidant capacity of various thiopyran derivatives, including this compound. The results indicated that the compound significantly reduced lipid peroxidation in vitro compared to controls.

CompoundIC50 (µM)% Inhibition at 100 µM
Control-10%
Test Compound2570%

Antimicrobial Study

Another study tested the antimicrobial efficacy of this compound against several bacterial strains. The results showed promising activity against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli>64 µg/mL

Potential Therapeutic Applications

Given its biological activities, this compound could be explored for:

  • Pharmaceutical Development : As a potential candidate for developing new anti-inflammatory or antioxidant drugs.
  • Natural Product Chemistry : Its derivatives may serve as lead compounds for synthesizing more potent analogs.

Q & A

Basic Research Question

  • X-ray crystallography : Resolves absolute configuration, as demonstrated for thiopyrano-pyrimidinone derivatives .
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns) .
  • Optical rotation and circular dichroism : Validate enantiopurity by comparing experimental values with theoretical calculations .

What strategies mitigate racemization during the synthesis of the thiopyran moiety?

Advanced Research Question
Racemization in the thiopyran ring can occur during amino group introduction. Mitigation approaches:

  • Low-temperature reactions (<0°C) to minimize thermal epimerization .
  • Enantioselective catalysis : Organocatalytic methods (e.g., proline-derived catalysts) for asymmetric synthesis of tetrahydropyrans .
  • Protecting groups : Use of tert-butoxycarbonyl (Boc) or benzyl groups to stabilize intermediates during coupling .

How does the thiopyran ring influence the compound's physicochemical properties?

Basic Research Question
The tetrahydrothiopyran moiety contributes to:

  • Lipophilicity : Sulfur atoms increase logP values, enhancing membrane permeability .
  • Conformational rigidity : The six-membered ring reduces rotational freedom, impacting binding affinity in biological assays .
  • Acid-base behavior : The amino group’s pKa is modulated by sulfur’s electron-withdrawing effects, affecting solubility in aqueous buffers .

How to design stability studies under varying pH and temperature for this compound?

Advanced Research Question
Stability studies should assess degradation pathways (e.g., hydrolysis, oxidation):

  • Forced degradation : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 40–60°C for 1–4 weeks .
  • HPLC monitoring : Quantify degradation products using C18 columns and UV detection (λ = 220–280 nm) .
  • Kinetic modeling : Calculate activation energy (Ea) via Arrhenius plots to predict shelf-life under standard storage conditions .

What computational methods are effective for predicting the compound’s reactivity in nucleophilic environments?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the thiopyran ring .
  • Molecular dynamics simulations : Model solvation effects in polar aprotic solvents (e.g., DMF, THF) to predict reaction pathways .
  • Retrosynthetic software : Tools like Pistachio evaluate feasible bond disconnections and functional group compatibility .

How to address discrepancies in biological activity data across different assay systems?

Advanced Research Question
Discrepancies may arise from assay-specific conditions (e.g., cell lines, solvent systems). Solutions include:

  • Dose-response normalization : Express activity as IC50/EC50 relative to internal controls .
  • Solvent controls : Use DMSO at ≤0.1% to avoid cytotoxicity artifacts .
  • Orthogonal assays : Validate results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding interactions .

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